molecular formula C21H17O3P B14488449 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 63408-37-7

4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B14488449
CAS No.: 63408-37-7
M. Wt: 348.3 g/mol
InChI Key: GFLMRFTZZLXTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound that belongs to the class of phosphine oxides This compound is characterized by the presence of a diphenylphosphoryl group attached to a benzopyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of diphenylphosphine with o-hydroxy aromatic aldehydes in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, and the product is obtained in good yield.

Another approach involves the use of diphenylphosphoryl azide (DPPA) as a reagent. DPPA is known for its versatility in organic synthesis and can be used to introduce the diphenylphosphoryl group into various substrates . The reaction conditions for this method usually involve the use of a solvent such as acetone and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one include:

Uniqueness

This compound is unique due to its specific structural features, which combine the properties of a benzopyranone with a diphenylphosphoryl group.

Properties

CAS No.

63408-37-7

Molecular Formula

C21H17O3P

Molecular Weight

348.3 g/mol

IUPAC Name

4-diphenylphosphoryl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C21H17O3P/c22-21-15-20(18-13-7-8-14-19(18)24-21)25(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2

InChI Key

GFLMRFTZZLXTHS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.